molecular formula C6H12O4 B1596533 1,3-Dioxane-5,5-dimethanol CAS No. 6228-25-7

1,3-Dioxane-5,5-dimethanol

Cat. No. B1596533
CAS RN: 6228-25-7
M. Wt: 148.16 g/mol
InChI Key: ZTISUHQLYYPYFA-UHFFFAOYSA-N
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Description

1,3-Dioxane-5,5-dimethanol is a compound that is predominantly used within the realm of biomedicine . It plays a significant role in promoting the research and development of antiviral drugs . It is also known by other names such as CYCLIC PENTAERYTHRITOL MONOFORMAL .


Synthesis Analysis

The synthesis of 1,3-Dioxane-5,5-dimethanol involves the use of functional diols derived from pentaerythritol as chain extenders . These extenders are used in the synthesis of novel thermoplastic polyurethanes (TPUs) .


Molecular Structure Analysis

The molecular formula of 1,3-Dioxane-5,5-dimethanol is C6H12O4 . Its molecular weight is 148.16 . The structure contains a total of 22 bonds, including 10 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 2 hydroxyl groups, 2 primary alcohols, and 2 aliphatic ethers .


Chemical Reactions Analysis

1,3-Dioxane-5,5-dimethanol can be used to produce compositions for flexible structures . It can also react with acetic acid .


Physical And Chemical Properties Analysis

1,3-Dioxane-5,5-dimethanol is a solid substance . It has a melting point of 58-60 °C . Its density is predicted to be 1.193±0.06 g/cm3 .

Scientific Research Applications

Quantum Chemistry Predictions

  • Conformational Analysis : High-level ab initio quantum chemistry calculations predict conformer populations of 1,3-dioxane derivatives, demonstrating strong electrostatic interactions in these molecules, similar to those found in related dimethoxyethane compounds (Smith, Jaffe, & Yoon, 1998).

Structural and Conformational Studies

  • Conformational Behavior : Investigations into the conformational behavior of 1,3-dioxane derivatives reveal insights into their structural properties and potential applications in fine organic synthesis (Kuznetsov, Kuramshina, & Bochkor, 2009).
  • Stereoisomer Structures : Research on dihydroxyacetone dimers, including 1,3-dioxane derivatives, focuses on their solution and crystal structure, offering valuable information for chemical synthesis and pharmaceutical research (Waagen et al., 1994).

Chemistry and Synthesis

  • Antitumor Properties : Certain 1,3-dioxane derivatives have been synthesized and identified for their antitumor activity, contributing to pharmaceutical research (Bitha et al., 1989).
  • Copolymerization : Studies on the copolymerization of unsaturated 1,3-dioxane derivatives reveal their potential in creating novel polymeric materials with specific properties (Maślińska-Solich, 1975).

Industrial Applications

  • Hydrogenation in Organic Synthesis : Research on the hydrogenation of certain 1,3-dioxane derivatives offers insights into their role in organic synthesis and potential for producing various organic compounds (Paczkowski & Hölderich, 1997).
  • Surface Active Agents : New derivatives of 1,3-dioxane have been synthesized and shown to possess high surface activity, indicating potential applications in detergents and surfactants (Karczewski, Piasecki, & Maliszewska, 2008).

Safety And Hazards

1,3-Dioxane-5,5-dimethanol is classified as a combustible solid . It is recommended to handle it in a well-ventilated place and avoid contact with skin and eyes . It is also advised to avoid the formation of dust and aerosols .

properties

IUPAC Name

[5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c7-1-6(2-8)3-9-5-10-4-6/h7-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTISUHQLYYPYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044967
Record name 1,3-Dioxane-5,5-diyldimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxane-5,5-dimethanol

CAS RN

6228-25-7
Record name 1,3-Dioxane-5,5-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6228-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane-5,5-diyldimethanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane-5,5-dimethanol
Source EPA Chemicals under the TSCA
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Record name 1,3-Dioxane-5,5-diyldimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dioxane-5,5-dimethanol
Source European Chemicals Agency (ECHA)
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Record name 1,3-DIOXANE-5,5-DIYLDIMETHANOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
X Chen, SP McCarthy, RA Gross - Journal of applied polymer …, 1998 - Wiley Online Library
The new cyclic carbonate monomer 2,4,8,10‐tetraoxaspiro[5,5]undecane‐3‐one (DOXTC) was prepared in > 80% yield by the reaction of 1,3‐dioxane‐5,5‐dimethanol with ethyl …
Number of citations: 43 onlinelibrary.wiley.com
Y Zhou, JGP Goossens… - Macromolecular …, 2018 - Wiley Online Library
Although the network dynamics and mechanical properties of poly(butylene terephthalate) vitrimers can to some extent be controlled via chemical and physical approaches, it remains a …
Number of citations: 36 onlinelibrary.wiley.com
MC Murguia, SE Vaillard, RJ Grau - Synthesis, 2001 - thieme-connect.com
The selective preparation of monoketals 3a-f from pentaerythritol 1 and cyclic, acyclic, aromatic, and aliphatic ketones 2a-f was achieved by a facile method. The extreme polarity and …
Number of citations: 20 www.thieme-connect.com
GR Bebernitz, JG Dain, RO Deems… - Journal of medicinal …, 2001 - ACS Publications
The overproduction of glucose by the liver in NIDDM patients markedly contributes to their fasting hyperglycemia and is a direct consequence of the increased oxidation of excess free …
Number of citations: 20 pubs.acs.org
Z Gul, A Akbar, I Ali, J Muhammad… - BioMed Research …, 2022 - hindawi.com
Berberis baluchistanica Ahrendt is a medicinal plant potentially known for the treatment of different diseases. The bioactive, antioxidant, nutritional components, and antimicrobial …
Number of citations: 2 www.hindawi.com
S Inokuma, T Yasuda, S Araki, S Sakai, J Nishimura - Chemistry letters, 1994 - journal.csj.jp
A new doubly armed crown compound fused in a cyclophane skeleton was prepared by intramolecular [2 + 2] photocycloaddition. The compound efficiently extracted Ag + with excellent …
Number of citations: 11 www.journal.csj.jp
櫻井健太朗 - 2015 - eprints.lib.hokudai.ac.jp
Studies toward the Asymmetric Total Synthesis of Azadirachtin Page 1 Instructions for use Title Studies toward the Asymmetric Total Synthesis of Azadirachtin Author(s) 櫻井, 健太朗 …
Number of citations: 4 eprints.lib.hokudai.ac.jp
공이성, 이영실, 윤관한 - 폴리머, 2017 - dbpia.co.kr
Fluorenylidenebis(2-phenoxyethanol)(FBPE)의 농도에 따라 PET/PEN-FBPE 공중합체를 제조하였다. 이때 PEN의 농도는 8 mol%로 고정하였다. 공중합체의 TSUBg/SUB는 FBPE의 함량…
Number of citations: 3 www.dbpia.co.kr

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